5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide

LOXL2 Enzyme Inhibition Fibrosis

Choose this (1r,4r)-configured pyrrolidine-2-carboxamide to ensure consistent LOXL2 target engagement. It serves as a moderate-affinity positive control (IC50 = 370 nM) for calibrating LOXL2 inhibitor screening assays, filling a critical gap between high-potency tool compounds and inactive controls. Its XLogP3 of 0.6 and two hydrogen-bond donors confer high aqueous solubility, making it ideal for prolonged (≥24 h) cellular fibrosis models where less soluble compounds precipitate and confound phenotypic readouts. The defined trans stereochemistry eliminates diastereomeric variability, providing a reliable reference standard for SAR campaigns exploring pyrimidine replacement or cyclohexane substitution. Procuring this specific compound avoids the risk of off-target liabilities associated with unprescribed analogs.

Molecular Formula C15H20N4O3
Molecular Weight 304.35
CAS No. 2034194-44-8
Cat. No. B2403835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide
CAS2034194-44-8
Molecular FormulaC15H20N4O3
Molecular Weight304.35
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2CCC(=O)N2)OC3=NC=CC=N3
InChIInChI=1S/C15H20N4O3/c20-13-7-6-12(19-13)14(21)18-10-2-4-11(5-3-10)22-15-16-8-1-9-17-15/h1,8-12H,2-7H2,(H,18,21)(H,19,20)
InChIKeyAZKNCSVYLVJACV-FQVSMOOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile: 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide (2034194-44-8) – Physicochemical Identity and Structural Class for Research Procurement


5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide (CAS 2034194-44-8) is a synthetic, low-molecular-weight pyrrolidine-2-carboxamide derivative bearing a 5-oxo group and a trans-4-(pyrimidin-2-yloxy)cyclohexyl substituent [1]. Its molecular formula is C15H20N4O3, with a molecular weight of 304.34 g/mol, an XLogP3-AA of 0.6, two hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The compound appears in patent literature targeting lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) [2], making it a candidate for fibrosis and oncology research programs.

Risk of Substitution: Why 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide Cannot Be Replaced by a Generic Pyrrolidine Analog


Generic substitution among pyrrolidine carboxamides is not reliable because biological activity against LOX/LOXL2 enzymes is highly sensitive to the stereochemistry of the cyclohexyl ring and the nature of the heteroaryl ether [1]. The (1r,4r) configuration of the cyclohexane spacer and the 2-pyrimidinyloxy group in this compound establish a specific spatial presentation of the carboxamide pharmacophore that is not present in diastereomers or analogs with different N-heterocycles [1]. Even closely related structures, such as the 1-methyl-5-oxo-pyrrolidine-3-carboxamide regioisomer (CAS 2034194-51-7), display altered hydrogen-bonding patterns and pose distinct pharmacological profiles [2]. Procurement of an unprescribed analog therefore risks loss of target engagement or gain of off-target liabilities.

Quantitative Differentiation: 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide vs. Closest Analogs


LOXL2 Enzyme Inhibition Potency Compared to the Structural Analog PXS-5153A

The compound demonstrates LOXL2 inhibitory activity with an IC50 of 370 nM in a human LOXL2/CHO cell assay [1]. By comparison, the close structural analog PXS-5153A (a known LOXL2 inhibitor) exhibits an IC50 of <50 nM in a similar assay system [2]. This quantifies a >7-fold difference in potency, indicating that the target compound provides a distinct activity window for dose-response studies where a milder inhibition profile is desired.

LOXL2 Enzyme Inhibition Fibrosis

Physicochemical Profile: XLogP3 and Hydrogen-Bonding Capacity vs. the 1-Methyl-5-oxo Analog (CAS 2034194-51-7)

The target compound has a calculated XLogP3-AA of 0.6 and two hydrogen-bond donors [1]. The 1-methyl-5-oxo-pyrrolidine-3-carboxamide regioisomer (CAS 2034194-51-7) is predicted to have a higher XLogP3 (~1.1) due to the N-methyl group and altered topology, along with only one hydrogen-bond donor [2]. The 0.5-unit logP difference translates to an approximately 3-fold lower lipophilicity for the target compound, which may improve aqueous solubility and reduce non-specific binding.

Lipophilicity Permeability Solubility

Stereochemical Purity and Conformational Restriction Relative to cis-Diastereomer

The (1r,4r) configuration enforces a trans-diaxial arrangement of the pyrimidin-2-yloxy group and the carboxamide substituent, locking the cyclohexane in a chair conformation that presents the pyrimidine ring in a distinct vector [1]. The cis-(1r,4s) diastereomer would project the substituents in non-equivalent axial/equatorial positions, altering the key pharmacophore geometry [2]. While direct potency data for the cis-diastereomer are not publicly available, class-level structure-activity relationship (SAR) data for pyrrolidine-based LOXL2 inhibitors indicate that stereochemical inversion typically reduces potency by ≥10-fold [1].

Stereochemistry Conformation Receptor Fit

Optimal Application Scenarios for 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide (2034194-44-8)


Moderate-Affinity Positive Control for LOXL2 Inhibition Assays

When designing dose-response experiments for LOXL2 inhibitor screening, this compound can serve as a moderate-affinity positive control (IC50 = 370 nM) [1]. It provides a useful benchmark between high-potency tool compounds (e.g., PXS-5153A, IC50 <50 nM) and inactive controls, allowing researchers to calibrate assay sensitivity and assess the impact of partial target engagement on downstream collagen cross-linking readouts [1].

Solubility-Focused Probe for Cellular Fibrosis Models

With an XLogP3 of 0.6 and two hydrogen-bond donors, this compound exhibits favorable aqueous solubility characteristics [2]. It is a strong candidate for cellular fibrosis models requiring prolonged incubation periods (≥24 h, as indicated by similar LOXL2 inhibitor protocols [1]), where low solubility compounds often precipitate and confound phenotypic readouts.

Stereochemical Comparator in Medicinal Chemistry Optimization

The defined (1r,4r)-trans configuration makes this compound an ideal reference standard for investigating the stereochemical determinants of LOXL2 inhibition [3]. Structure-activity relationship (SAR) campaigns can use this compound as a core scaffold to systematically explore the effects of pyrimidine replacement or cyclohexane substitution without confounding stereochemical variability [3].

Quote Request

Request a Quote for 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.